Diisohomoeugenol
Overview
Description
Diisohomoeugenol is an organic compound with the molecular formula C22H28O4 and a molecular weight of 356.46 g/mol . It is a derivative of eugenol, a major component of clove essential oil, known for its various biological activities. This compound is characterized by its structure, which includes multiple methoxy groups and an indane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisohomoeugenol can be synthesized through several methods. One common approach involves the esterification of eugenol derivatives. The reaction typically involves the use of carboxylic acids and catalysts under controlled conditions to achieve the desired product . Another method includes the addition reactions in the double bond of the allyl group of eugenol .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Diisohomoeugenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy groups or the allyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Diisohomoeugenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of diisohomoeugenol involves its interaction with various molecular targets and pathways. It has been shown to interrupt action potentials, which may contribute to its anti-pain activity. Additionally, it exhibits anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . These effects are mediated through the modulation of oxidative stress and inflammatory processes .
Comparison with Similar Compounds
Eugenol: The parent compound, known for its antimicrobial and antioxidant properties.
Isoeugenol: A structural isomer with similar biological activities but different chemical properties.
Methyleugenol: Another derivative with distinct applications in the fragrance industry.
Uniqueness: Diisohomoeugenol stands out due to its unique structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-7-15-13(2)22(14-8-9-18(23-3)19(10-14)24-4)17-12-21(26-6)20(25-5)11-16(15)17/h8-13,15,22H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPSBRFMJKJZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278813 | |
Record name | 1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1h-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4483-47-0 | |
Record name | NSC10200 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1h-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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